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3-bromo-1-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-bromo-1-ethyl-1H-pyrazol-5-amine is an important heterocyclic compound with the molecular formula C5H8BrN3. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with 3-bromo-1,3-diketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Biological Activities
Research indicates that 3-bromo-1-ethyl-1H-pyrazol-5-amine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, which can lead to therapeutic effects.
Key Biological Activities:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various pathogens.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction mechanisms.
Antibacterial Efficacy
A study evaluated the antibacterial effects of this compound against common bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Bacillus subtilis | 20 |
These findings indicate that this compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Screening
Another comprehensive screening focused on the anticancer properties of this compound against various cancer cell lines. The table below presents the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12 |
A549 | 18 |
HeLa | 15 |
The results suggest moderate cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.
Applications in Drug Development
The versatility of this compound extends to its role as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it an attractive candidate for drug discovery initiatives.
Mechanism of Action
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazol-5-amine
- 3-amino-5-bromopyrazole
- 3-bromo-5-amine-1H-pyrazol
Uniqueness
3-bromo-1-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the bromine atom at the 3-position makes it a valuable intermediate for the synthesis of various bioactive compounds .
Biological Activity
3-bromo-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula C5H7BrN4. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The unique substitution pattern of the bromine atom at the 3-position and the ethyl group at the 1-position of the pyrazole ring contributes to its distinctive chemical properties and biological efficacy.
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₅H₇BrN₄ |
Molecular Weight | 200.03 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Staphylococcus aureus : MIC values range from 15.625 to 62.5 μM.
- Escherichia coli : Exhibits moderate antibacterial activity with MIC values around 62.5 μM.
The mechanism of action is believed to involve the inhibition of protein synthesis pathways, leading to disruption in nucleic acid and peptidoglycan production .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
- Receptor Modulation : Interacting with cellular receptors that regulate growth signals.
In vitro studies have shown promising results against several cancer cell lines, suggesting that further exploration could lead to new therapeutic applications .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against clinical isolates.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited significant zones of inhibition against tested strains, outperforming traditional antibiotics in some cases.
- Evaluation of Anticancer Effects :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of signaling pathways that control cell growth and apoptosis.
Understanding these mechanisms is crucial for developing derivatives that may enhance efficacy or reduce side effects in medicinal applications .
Properties
IUPAC Name |
5-bromo-2-ethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-9-5(7)3-4(6)8-9/h3H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHWHXGKKWYDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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